3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate
Overview
Description
3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate is a chemical compound with the molecular formula C15H25N2O2 It is known for its unique structure, which includes a dimethylamino group attached to an ethylphenyl ring, and a diethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate typically involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially inhibiting their activity. The diethylcarbamate group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
- 3-[1-(Dimethylamino)ethyl]phenyl ethylcarbamate
- 3-[1-(Dimethylamino)ethyl]phenyl methylcarbamate
Uniqueness
3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research applications.
Biological Activity
3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate, also known as a derivative of rivastigmine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O2
- Molecular Weight : Approximately 264.36 g/mol
- Structural Features : The compound features a phenyl group substituted at the 3-position with a diethylcarbamate moiety and a dimethylaminoethyl side chain, which are critical for its biological interactions.
This compound is primarily studied for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of cognitive disorders such as Alzheimer's disease. By inhibiting AChE, the compound helps to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission critical for memory and learning processes .
Interaction with Neurotransmitter Systems
- Acetylcholine Receptors : Preliminary studies suggest that this compound may interact with cholinergic receptors, potentially enhancing cognitive function and offering neuroprotective effects.
- Binding Affinity : Molecular docking studies indicate that this compound exhibits favorable binding affinities to AChE, comparable to established drugs like Donepezil and Rivastigmine .
Biological Activity and Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Antidementive Agent : Its structure indicates potential use as an antidementive agent, particularly in treating cognitive impairments associated with Alzheimer's disease.
- Neuroprotective Properties : Compounds with similar structures have shown promise in enhancing cognitive function and protecting neuronal cells against degeneration .
Case Studies and Experimental Data
- Inhibition of AChE :
- ADME Profiling :
- Molecular Dynamics Simulations :
Comparative Analysis of Similar Compounds
The following table summarizes some compounds structurally related to this compound along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(1-Dimethylamino)propyl phenyl carbamate | C14H21N2O2 | Propyl instead of ethyl group |
N,N-Diethyl-3-phenylpropionamide | C14H19N | Amide linkage instead of carbamate |
3-(2-Dimethylamino)butyl phenyl carbamate | C16H25N2O2 | Longer butyl chain |
3-(1-(Dimethylamino)propyl)phenyl diisopropylcarbamate | C19H31N2O2 | Diisopropyl substitution |
These compounds vary in their side chains and functional groups, which can significantly influence their pharmacological profiles and therapeutic uses.
Properties
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIVEWNSBETGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729415 | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-05-6 | |
Record name | Carbamic acid, diethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105601-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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